molecular formula C16H14N2O3 B1614946 3,3'-Diamino-4'-methoxyflavone CAS No. 187585-11-1

3,3'-Diamino-4'-methoxyflavone

Cat. No.: B1614946
CAS No.: 187585-11-1
M. Wt: 282.29 g/mol
InChI Key: HSRUZXHIEFFBHR-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3,3’-Diamino-4’-methoxyflavone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the chymotrypsin-like activity of the proteasome, with an IC50 value of 2.0 µM . This inhibition is synergistic with bortezomib, a known proteasome inhibitor. Additionally, 3,3’-Diamino-4’-methoxyflavone reduces the phosphorylation of p70S6 kinase in U937 cells, which is crucial for protein synthesis and cell growth .

Cellular Effects

3,3’-Diamino-4’-methoxyflavone exerts profound effects on various cell types and cellular processes. In acute myeloid leukemia cells (NB4, U937, HL-60, OCI AML3), it arrests cell proliferation in a dose- and time-dependent manner, with optimal effects observed at approximately 20 µM and 96 hours . The compound also induces apoptosis by reducing mitochondrial membrane potential, increasing Bax and caspase activation, and decreasing Bad phosphorylation at Ser136 . These actions collectively disrupt cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 3,3’-Diamino-4’-methoxyflavone exerts its effects through several mechanisms. It binds to and inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis . The compound also reduces the phosphorylation of p70S6 kinase, thereby inhibiting protein synthesis and cell growth . Furthermore, it induces the activation of pro-apoptotic proteins such as Bax and caspases 3, 8, and 9, while reducing the phosphorylation of anti-apoptotic proteins like Bad .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diamino-4’-methoxyflavone change over time. The compound demonstrates stability and retains its activity over extended periods, with optimal effects observed at around 96 hours . Long-term studies have shown that it consistently induces apoptosis and inhibits cell proliferation without affecting normal blood cells

Dosage Effects in Animal Models

The effects of 3,3’-Diamino-4’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy without causing harm.

Metabolic Pathways

3,3’-Diamino-4’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolites have been detected in urine and feces, indicating its excretion through renal and hepatic pathways . Additionally, it affects metabolic flux by altering the levels of various metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 3,3’-Diamino-4’-methoxyflavone is transported and distributed through specific transporters and binding proteins. It is a cell-permeable compound that can easily cross cell membranes . Once inside the cell, it accumulates in specific compartments, such as the mitochondria, where it exerts its apoptotic effects . The compound’s distribution is influenced by its lipophilicity and interactions with cellular transport mechanisms .

Subcellular Localization

3,3’-Diamino-4’-methoxyflavone localizes to specific subcellular compartments, particularly the mitochondria . This localization is crucial for its activity, as it induces mitochondrial membrane potential reduction and activates pro-apoptotic proteins . The compound’s targeting signals and post-translational modifications may direct it to specific organelles, enhancing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DD1 involves several steps, starting with the preparation of the flavone core structure. The key steps include:

    Formation of the flavone core: This is typically achieved through the cyclization of 2’-hydroxyacetophenone with benzaldehyde derivatives under acidic conditions.

    Introduction of amino groups: The amino groups are introduced through nitration followed by reduction.

    Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of DD1 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale preparation of the flavone core and subsequent intermediates.

    Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.

    Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

DD1 undergoes various chemical reactions, including:

    Oxidation: DD1 can be oxidized to form quinone derivatives.

    Reduction: The nitro groups in intermediates can be reduced to amino groups.

    Substitution: Methoxylation and other substitution reactions are common in the synthesis of DD1.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Methyl iodide for methoxylation, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various intermediates leading to the final compound, DD1, and its derivatives.

Scientific Research Applications

DD1 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study proteasome inhibition and its effects on cellular processes.

    Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly in myeloid tumors.

    Medicine: Potential therapeutic agent for treating cancers due to its selective apoptosis-inducing properties.

    Industry: Utilized in the development of new cancer treatments and as a tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    Bortezomib: Another proteasome inhibitor used in cancer treatment.

    Carfilzomib: A more selective proteasome inhibitor with similar applications.

    Ixazomib: An oral proteasome inhibitor used in multiple myeloma treatment.

Uniqueness of DD1

DD1 is unique due to its specific structure, which allows for selective inhibition of the proteasome in myeloid tumors. This selectivity makes it a valuable compound in cancer research, offering potential advantages over other proteasome inhibitors in terms of efficacy and side effect profile .

Properties

IUPAC Name

3-amino-2-(3-amino-4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-13-7-6-9(8-11(13)17)16-14(18)15(19)10-4-2-3-5-12(10)21-16/h2-8H,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRUZXHIEFFBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172069
Record name 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187585-11-1
Record name 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 187585-11-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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